molecular formula C6H10O4S B1149272 Pentanedioic acid, 2-(MercaptoMethyl)- CAS No. 109333-27-9

Pentanedioic acid, 2-(MercaptoMethyl)-

Cat. No.: B1149272
CAS No.: 109333-27-9
M. Wt: 178.21 g/mol
InChI Key: LDFDXRPEWZHIML-UHFFFAOYSA-N
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Description

General Context of Thiol-Containing Dicarboxylic Acids in Organic Chemistry

Thiol-containing dicarboxylic acids are a fascinating subclass of organic molecules that possess both acidic carboxyl groups (-COOH) and a nucleophilic sulfhydryl group (-SH). The presence of the thiol group, the sulfur analog of an alcohol group, introduces specific reactivity. Thiols are generally more acidic than their corresponding alcohols and are potent nucleophiles.

Nomenclature and Structural Elucidation Challenges in Complex Derivatives

The systematic naming of complex organic molecules like Pentanedioic acid, 2-(MercaptoMethyl)- is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). A primary challenge in naming polyfunctional compounds is determining the principal functional group, which dictates the suffix of the name.

According to IUPAC priority rules, the carboxylic acid group has higher precedence than the thiol group. Consequently, the molecule is named as a derivative of the parent dicarboxylic acid, which is pentanedioic acid. The thiol-containing moiety is treated as a substituent.

Breakdown of the IUPAC Name: 2-(sulfanylmethyl)pentanedioic acid

Pentanedioic acid : This is the parent structure, indicating a five-carbon chain with two carboxylic acid groups at positions 1 and 5.

-sulfanylmethyl : This describes the substituent. "Methyl" refers to the -CH₂- linker, and "sulfanyl" (a synonym for "mercapto") refers to the -SH group attached to that methyl group.

2- : This number indicates that the sulfanylmethyl substituent is attached to the second carbon of the pentanedioic acid chain.

The primary challenge in structural elucidation for such derivatives lies in unambiguously assigning the position of substituents and confirming the connectivity of atoms, particularly in more complex or larger molecules. Modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are indispensable for confirming these structures.

Table 2: IUPAC Functional Group Priorities (Abbreviated)
PriorityFunctional Group ClassFormulaSuffix (if Principal Group)Prefix (if Substituent)
1Carboxylic Acids-COOH-oic acidcarboxy-
2Esters-COOR-oatealkoxycarbonyl-
3Amides-CONH₂-amidecarbamoyl-
4Aldehydes-CHO-aloxo- or formyl-
5Ketones>C=O-oneoxo-
6Alcohols-OH-olhydroxy-
7Thiols-SH-thiolmercapto- or sulfanyl-
8Amines-NH₂-amineamino-

Historical Context of Related Pentanedioic Acid Derivatives in Academic Research

The academic significance of Pentanedioic acid, 2-(MercaptoMethyl)- is best understood through the historical and ongoing research into its parent molecule, pentanedioic acid, commonly known as glutaric acid. Glutaric acid is a naturally occurring metabolite produced in the body during the breakdown of amino acids like lysine (B10760008) and tryptophan. researchgate.net Defects in this metabolic pathway lead to a condition known as glutaric aciduria. researchgate.net

Historically, glutaric acid and other simple dicarboxylic acids were of interest in the field of polymer chemistry. They have been used in the production of polyesters and polyamides, with the five-carbon backbone of glutaric acid being useful for decreasing polymer elasticity. researchgate.netqu.edu.qa

In recent decades, research has shifted towards creating more complex and functionalized derivatives of pentanedioic acid for applications in medicinal chemistry and materials science. qu.edu.qa Scientists have synthesized a wide array of these derivatives to explore their biological activity. For example, various substituted pentanedioic acids have been investigated as:

Farnesyltransferase Inhibitors: Structure-based screening has identified pentanedioic acid derivatives as potential scaffolds for developing new inhibitors of this enzyme, which is a target in cancer research. rsc.org

Antineoplastic Agents: Amide derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid have shown promising anticancer activity in both laboratory and animal studies. banglajol.info

Bioavailability Enhancers: Glutaric acid has been used to form co-crystals with active pharmaceutical ingredients (APIs) that have low solubility. researchgate.netnih.gov This approach has been shown to significantly increase the dissolution rate and oral bioavailability of certain drugs. researchgate.netnih.gov

This progression from studying a simple metabolic byproduct to designing highly specific, functional derivatives for therapeutic purposes highlights the academic journey of this class of compounds. Pentanedioic acid, 2-(MercaptoMethyl)- represents one of the countless structural variations that can be synthesized to probe specific chemical and biological questions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109333-27-9

Molecular Formula

C6H10O4S

Molecular Weight

178.21 g/mol

IUPAC Name

2-(sulfanylmethyl)pentanedioic acid

InChI

InChI=1S/C6H10O4S/c7-5(8)2-1-4(3-11)6(9)10/h4,11H,1-3H2,(H,7,8)(H,9,10)

InChI Key

LDFDXRPEWZHIML-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(CS)C(=O)O

Synonyms

Pentanedioic acid, 2-(MercaptoMethyl)-

Origin of Product

United States

Ii. Synthetic Methodologies and Strategic Approaches for Pentanedioic Acid, 2 Mercaptomethyl and Its Analogues

Precursor Chemistry and Starting Material Selection

For the introduction of the mercaptomethyl group, precursors can be selected that either already contain a sulfur moiety or can be readily converted to one. For instance, a starting material containing a hydroxymethyl group can be synthesized, which is then converted to the target mercaptomethyl group in a later step. Alternatively, a precursor with a leaving group at the desired position can be used to introduce the sulfur functionality via nucleophilic substitution with a thiol-containing reagent.

A representative, though not exhaustive, list of potential starting materials is provided in the table below.

Starting Material CategorySpecific ExamplesRationale
Glutaric Acid Precursors Diethyl malonate, Acrylonitrile (B1666552), Diethyl glutaconateVersatile for building the C5 backbone.
Mercaptomethyl Precursors Methanethiol, Sodium thiomethoxide, Thioacetic acidSources for the sulfur atom.
Functionalized Precursors 2-(Bromomethyl)acrylic acid, Diethyl 2-(hydroxymethyl)glutarateCombine elements of the backbone and the side chain.

Core Skeleton Construction and Functionalization Strategies

The construction of the 2-(mercaptomethyl)pentanedioic acid molecule involves the formation of the five-carbon dicarboxylic acid chain and the subsequent or concurrent introduction of the mercaptomethyl substituent.

Several established methods can be employed to construct the pentanedioic acid backbone. One common approach is the Michael addition of a nucleophile, such as a malonic ester, to an α,β-unsaturated compound like acrylonitrile or an acrylate. Subsequent hydrolysis and decarboxylation of the adduct yield the desired glutaric acid derivative.

Another strategy involves the Knoevenagel condensation of an aldehyde with a malonic ester, followed by a Michael addition. This sequence allows for the introduction of a substituent at the 3-position of the glutaric acid, which can be adapted for 2-substitution with appropriate starting materials.

A summary of common reactions for backbone formation is presented below.

ReactionReactantsProduct
Michael Addition Diethyl malonate + AcrylonitrileDiethyl 2-cyanopropane-1,1-dicarboxylate
Knoevenagel-Michael Aldehyde + Diethyl malonateSubstituted pentanedioic acid precursor

The introduction of the mercaptomethyl group (-CH₂SH) at the 2-position of the pentanedioic acid backbone is a key functionalization step. One direct approach is the α-alkylation of a pre-formed glutaric acid diester enolate with a reagent such as chloromethyl methyl sulfide (B99878), followed by cleavage of the methyl sulfide to reveal the free thiol.

Alternatively, a two-step process can be utilized. This involves the introduction of a hydroxymethyl group, for example, through the reduction of a carboxylic acid or ester group at the 2-position of a suitable precursor. The resulting alcohol can then be converted to the thiol via a substitution reaction, for instance, by tosylation followed by displacement with a sulfur nucleophile like sodium hydrosulfide.

A thiol-Michael addition reaction represents another viable strategy. In this approach, a thiol, such as methanethiol, is added across the double bond of a glutaconic acid derivative (pentenedioic acid) in a conjugate addition fashion. This directly installs the sulfur-containing moiety at the desired position.

Stereoselective Synthesis of Chiral Pentanedioic Acid, 2-(MercaptoMethyl)- Analogues

The synthesis of specific stereoisomers of 2-(mercaptomethyl)pentanedioic acid requires the use of stereoselective methods to control the formation of the chiral center at the 2-position. Both diastereoselective and enantioselective approaches can be employed.

Diastereoselective methods often involve the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral 2-substituted glutaric acids, a chiral auxiliary can be attached to the glutaric acid precursor. Subsequent alkylation at the α-position with a mercaptomethyl equivalent would then proceed with a high degree of facial selectivity, leading to the formation of one diastereomer in excess. After the stereocenter is set, the chiral auxiliary can be removed to yield the desired enantiomerically enriched product.

Commonly used chiral auxiliaries for diastereoselective alkylations include Evans oxazolidinones and pseudoephedrine amides. The choice of auxiliary and reaction conditions can be optimized to achieve high diastereoselectivity.

Enantioselective approaches aim to directly generate one enantiomer in excess without the need for a covalently attached chiral auxiliary. This is typically achieved through the use of a chiral catalyst. For instance, an enantioselective Michael addition of a sulfur nucleophile to a glutaconic acid derivative could be catalyzed by a chiral Lewis acid or a chiral organocatalyst.

Another powerful enantioselective method is asymmetric hydrogenation. A prochiral precursor, such as 2-(methylidene)pentanedioic acid, could be hydrogenated in the presence of a chiral transition metal catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand). This would lead to the formation of the chiral center at the 2-position with high enantioselectivity. Subsequent functional group manipulation would then be required to introduce the mercaptomethyl group.

The table below summarizes some potential stereoselective strategies.

Stereoselective ApproachKey PrincipleExample Reagents/Catalysts
Diastereoselective Alkylation Use of a chiral auxiliary to direct bond formation.Evans oxazolidinones, (R)-phenylglycinol
Enantioselective Michael Addition Chiral catalyst creates a chiral environment for the reaction.Chiral Lewis acids, Chiral amine-thiourea catalysts
Enantioselective Hydrogenation Chiral metal complex transfers hydrogen stereoselectively.Rhodium-BINAP, Ruthenium-Josiphos

Advanced Synthetic Reactions and Catalytic Systems

Advanced synthetic protocols are essential for constructing the sterically demanding quaternary carbon center of 2-(mercaptomethyl)pentanedioic acid and its analogues. These methods often involve radical-mediated reactions and strategic functional group manipulations to achieve the desired molecular architecture with high precision.

Nitrogen-centered radicals are highly effective intermediates for C-H functionalization, enabling the activation of otherwise inert bonds through hydrogen atom transfer (HAT) processes. researchgate.netnih.gov This strategy is particularly powerful for creating complex molecular structures by forming carbon-centered radicals at remote positions, which can then undergo further reactions. nih.gov The 1,5-HAT pathway is a common and thermodynamically favorable process, often proceeding through a stable six-membered, chair-like transition state. researchgate.netresearchgate.net

A notable application of this methodology is in the diastereoselective synthesis of precursors for labionin and avionin, non-proteinogenic amino acids that feature a 2,4-diamino-2-(mercaptomethyl)pentanedioic acid core. rsc.org This synthetic route establishes the critical quaternary carbon stereocenter through a regioselective 1,5-HAT reaction. rsc.org The process is initiated by the formation of a nitrogen-centered radical, which then abstracts a hydrogen atom from a C(sp³)–H bond at the δ-position, leading to the formation of a carbon-centered radical that can be trapped to forge the desired bond. nih.govrsc.org

Table 1: Key Aspects of Nitrogen-Centered Radical HAT Reactions

Feature Description Reference
Intermediate Nitrogen-Centered Radical researchgate.netnih.gov
Mechanism Intramolecular Hydrogen Atom Transfer (HAT), typically 1,5-HAT researchgate.netrsc.org
Application Formation of quaternary carbon stereocenters in complex molecules. rsc.org
Thermodynamics Favorable due to the relative bond dissociation energies of N-H and C(sp³)–H bonds. researchgate.net

| Key Advantage | Enables selective functionalization of remote, unactivated C–H bonds. | nih.gov |

Functional group interconversions (FGI) are fundamental to organic synthesis, allowing for the transformation of one functional group into another to facilitate subsequent reaction steps or to arrive at the final target molecule. numberanalytics.com For a molecule like Pentanedioic acid, 2-(MercaptoMethyl)-, with its carboxylic acid and thiol moieties, a variety of FGI reactions are strategically important.

The two carboxylic acid groups can be converted into more reactive derivatives such as acid chlorides or anhydrides to facilitate esterification or amidation. slideshare.net Alternatively, they can be reduced to primary alcohols using strong reducing agents like Lithium aluminum hydride (LiAlH₄). fiveable.me The thiol (-SH) group can be protected to prevent unwanted side reactions, such as oxidation to a disulfide, during other synthetic transformations. Furthermore, precursor molecules containing hydroxyl groups can be converted into good leaving groups, like tosylates or mesylates, which can then be displaced by a thiol nucleophile to introduce the mercaptomethyl side chain. vanderbilt.edu

Table 2: Potential Functional Group Interconversions for Pentanedioic Acid, 2-(MercaptoMethyl)- Synthesis

Initial Group Reagent(s) Converted Group Purpose Reference
Carboxylic Acid (-COOH) SOCl₂ or (COCl)₂ Acid Chloride (-COCl) Activation for amidation/esterification slideshare.net
Carboxylic Acid (-COOH) LiAlH₄ then H₂O Primary Alcohol (-CH₂OH) Reduction fiveable.me
Alcohol (-OH) TsCl, pyridine Tosylate (-OTs) Creation of a good leaving group vanderbilt.edu
Tosylate (-OTs) NaSH Thiol (-SH) Nucleophilic substitution vanderbilt.edu

Synthesis of Chemically Modified Derivatives for Specific Academic Investigations

To explore the biological or chemical properties of Pentanedioic acid, 2-(MercaptoMethyl)-, researchers often synthesize a variety of derivatives. These modifications can alter solubility, facilitate purification, or enable conjugation to other molecules for use as research tools.

The dicarboxylic acid nature of the target compound allows for the straightforward synthesis of a diverse range of ester and amide derivatives. Modern catalytic methods have made these transformations highly efficient and compatible with various functional groups. mdpi.com A cost-effective and broadly applicable method involves the use of trichlorotriazine (B8581814) (TCT) as an activating agent in the presence of a Lewis base catalyst like N-formylpyrrolidine (FPyr). organic-chemistry.orgnih.gov This system facilitates both C-O bond formation for esters and C-N bond formation for amides with high yields and scalability. organic-chemistry.orgnih.gov Such strategies allow for the synthesis of mono- or di-esters (e.g., methyl or ethyl esters) or amides, which can serve as prodrugs, modify the compound's pharmacokinetic properties, or act as handles for further chemical modification.

Table 3: Selected Reagents for Esterification and Amidation

Reaction Type Reagent/Catalyst System Key Features Reference
Amidation/Esterification Trichlorotriazine (TCT) / N-formylpyrrolidine (FPyr) Cost-efficient, scalable, high functional group compatibility. organic-chemistry.orgnih.gov
Amidation 1,1'-Carbonyldiimidazole (CDI) Activates carboxyl group for nucleophilic attack by an amine. researchgate.net

Intramolecular cyclization can lead to the formation of heterocyclic derivatives. Given the structure of Pentanedioic acid, 2-(MercaptoMethyl)-, the thiol group can potentially react with one of the carboxylic acid groups to form a cyclic thioester, known as a thiolactone. This type of reaction is well-documented for structurally related molecules like homocysteine, which readily cyclizes to form a stable five-membered thiolactone ring. mdpi.comresearchgate.netmdpi.com The formation of this cyclic derivative from the target compound would likely be favored under acidic conditions that promote intramolecular esterification. The resulting thiolactone would contain a reactive thioester bond, making it a potentially useful intermediate for further synthetic elaborations.

The functional groups of Pentanedioic acid, 2-(MercaptoMethyl)- make it an excellent candidate for conjugation to biomolecules or reporter molecules to create research probes. The thiol group provides a nucleophilic handle for selective modification. It can readily react with maleimides via a Michael addition reaction or with haloacetyl derivatives in an Sₙ2 reaction, both of which are common strategies for labeling proteins or other molecules.

The carboxylic acid groups can be activated, for example, using carbodiimide (B86325) chemistry (like EDC) to form active esters (such as N-hydroxysuccinimide esters). These activated esters are highly reactive towards primary amines, such as the lysine (B10760008) residues on the surface of proteins, forming stable amide bonds. This dual functionality allows for orthogonal conjugation strategies, where the thiol and carboxyl groups can be used to link to different molecules or surfaces, creating sophisticated research tools for biological and materials science investigations.

Iii. Chemical Reactivity and Mechanistic Studies of Pentanedioic Acid, 2 Mercaptomethyl

Reactions Involving the Mercapto (Thiol) Group

The sulfur-containing thiol group is the more reactive site of the molecule under many conditions, participating in oxidation, addition, and coordination reactions.

Oxidation Pathways and Disulfide Bond Formation

The thiol group of pentanedioic acid, 2-(mercaptomethyl)- is susceptible to oxidation, a common reaction for mercaptans. This oxidation can proceed through several pathways, often leading to the formation of a disulfide bond. The oxidation of two thiol groups from separate molecules of 2-(mercaptomethyl)pentanedioic acid results in a dimer linked by a disulfide bridge (-S-S-). This process is crucial in various biochemical systems for stabilizing protein structures. nih.govbachem.com

Mild oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen, can facilitate this conversion, particularly at neutral to slightly alkaline pH. bachem.com The reaction transforms the thiol (-SH) into a disulfide (-S-S-), a reversible process that plays a significant role in redox signaling and maintaining cellular redox balance. nih.gov More aggressive oxidation can lead to further oxidized sulfur species like sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids, which involves the cleavage of the disulfide bond. nih.gov

The stability of the resulting disulfide bond can be influenced by the surrounding chemical environment. nih.gov The formation of these bonds is a key reaction in peptide and protein chemistry for creating structural linkages. bachem.com

Thiol-Ene and Thiol-Yne Reactions

Thiol-ene and thiol-yne "click" reactions are powerful and efficient methods for forming carbon-sulfur bonds. nih.gov These reactions involve the addition of a thiol group across a double (ene) or triple (yne) bond. The reaction can be initiated by radicals (e.g., using photoinitiators or thermal initiators) or by base catalysis (Michael addition). nih.govresearchgate.net

In the context of pentanedioic acid, 2-(mercaptomethyl)-, the thiol group can react with various alkenes and alkynes. Radical-mediated reactions typically proceed via the formation of a thiyl radical, which then adds to the unsaturated bond. nih.gov Base-initiated Michael additions are also highly effective, particularly with electron-poor alkenes. nih.gov These reactions are known for their high yields, stereoselectivity, and tolerance of a wide range of functional groups, making them valuable in materials science and bioconjugation. nih.govrsc.org

Reaction Type Initiator Reactant Product Key Features
Thiol-EneRadical (light, heat) or BaseAlkeneThioetherHigh yield, atom economical
Thiol-YneRadical (light, heat) or BaseAlkyneVinyl sulfide (B99878) (mono-addition) or dithioether (di-addition)Can lead to mono- or di-addition products

Nucleophilic Reactivity and Additions

The thiol group is a potent nucleophile, readily participating in substitution and addition reactions. The thiolate anion (R-S⁻), formed by deprotonation of the thiol, is an even stronger nucleophile. This reactivity allows 2-(mercaptomethyl)pentanedioic acid to react with electrophiles such as alkyl halides and epoxides to form thioethers.

In Michael additions, the thiolate can add to α,β-unsaturated carbonyl compounds. This reaction is highly efficient and forms a new carbon-sulfur bond. The nucleophilic character of the thiol group is a cornerstone of its chemical versatility.

Metal Coordination and Chelation Chemistry

The thiol and carboxylic acid groups of pentanedioic acid, 2-(mercaptomethyl)- can act as ligands, binding to metal ions to form coordination complexes. openstax.org The presence of multiple donor atoms (sulfur and oxygen) allows the molecule to act as a chelating agent, binding to a single metal center through multiple points of attachment. openstax.org

This chelation can lead to the formation of stable, cyclic structures with the metal ion. The coordination chemistry of such ligands is diverse, with the resulting complex's geometry and stability depending on the metal ion's nature, oxidation state, and coordination number. openstax.orgmdpi.comnih.gov This property is particularly relevant in the design of metal-sequestering agents and catalysts. Transition metals, in particular, form stable complexes with sulfur-containing ligands. mdpi.comrsc.org

Functional Group Donor Atom Metal Ion Affinity
Thiol (-SH)Sulfur (S)High affinity for soft metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺)
Carboxylic Acid (-COOH)Oxygen (O)High affinity for hard metal ions (e.g., Fe³⁺, Al³⁺, Ca²⁺)

Reactions Involving the Carboxylic Acid Moieties

The two carboxylic acid groups in the molecule undergo reactions typical of this functional class, such as esterification and the reverse reaction, hydrolysis.

Esterification and Hydrolysis Kinetics

Esterification is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.com This is a reversible equilibrium-controlled process. youtube.com The Fischer-Speier esterification is a common method for this transformation. mdpi.com To drive the reaction toward the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

The rate of esterification can be influenced by the structure of the carboxylic acid and the alcohol. For dicarboxylic acids like 2-(mercaptomethyl)pentanedioic acid, the reaction can occur at one or both of the carboxylic acid groups, leading to a monoester or a diester, respectively.

Hydrolysis, the reverse of esterification, is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.org Acid-catalyzed hydrolysis is the direct reverse of Fischer esterification and is also an equilibrium process. masterorganicchemistry.com Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion because the carboxylate salt formed is not reactive towards the alcohol. libretexts.org The kinetics of both esterification and hydrolysis are important in synthetic applications and in understanding the stability of ester-containing compounds. mdpi.comsciencemadness.org

Reaction Catalyst Reactants Products Reversibility
EsterificationAcid (e.g., H₂SO₄)Carboxylic Acid + AlcoholEster + WaterReversible
Hydrolysis (Acidic)Acid (e.g., HCl)Ester + WaterCarboxylic Acid + AlcoholReversible
Hydrolysis (Basic)Base (e.g., NaOH)Ester + BaseCarboxylate Salt + AlcoholIrreversible

In-depth Analysis of Pentanedioic Acid, 2-(MercaptoMethyl)-: A Review of Available Research

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in documented research pertaining to the specific chemical reactivity and mechanistic studies of Pentanedioic acid, 2-(mercaptomethyl)- . While the functional groups present in the molecule—two carboxylic acid moieties and a thiol group—suggest a rich potential for various chemical transformations, specific studies detailing these reactions for this particular compound are not found in the accessible literature.

Therefore, it is not possible to provide detailed research findings, data tables, or comprehensive mechanistic investigations as requested for the following sections:

Comprehensive Mechanistic Investigations of Key Transformations

Transition State Analysis

The general principles of these reactions are well-established for dicarboxylic acids and mercapto-containing compounds. However, without specific experimental data or computational studies on Pentanedioic acid, 2-(mercaptomethyl)-, any discussion would be purely theoretical and speculative. Such a discussion would not meet the required standard of providing detailed, scientifically validated research findings for this unique chemical entity.

Further investigation into specialized chemical literature and patent databases may be required to uncover any unpublished or obscure data on the reactivity of this compound. At present, the information necessary to construct a scientifically rigorous article based on the provided outline is not available in the public domain.

Iv. Advanced Analytical Characterization Techniques for Pentanedioic Acid, 2 Mercaptomethyl and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for isolating the target compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. researchgate.net For a polar molecule like Pentanedioic acid, 2-(MercaptoMethyl)-, reversed-phase HPLC (RP-HPLC) is the most common and effective mode.

In RP-HPLC, the compound is dissolved in a mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). The separation is based on the differential partitioning of the analyte between the polar mobile phase and the nonpolar stationary phase. The purity of the sample is determined by the presence of a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. lgcstandards.compensoft.net Peak purity can be further assessed using a diode-array detector (DAD) or by coupling the HPLC system to a mass spectrometer (LC-MS). mdpi.com

Table 4: Typical HPLC Conditions for Purity Assessment of Pentanedioic acid, 2-(MercaptoMethyl)-

ParameterTypical Condition
ModeReversed-Phase (RP-HPLC)
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase AWater with 0.1% Formic Acid or Phosphoric Acid (to suppress ionization)
Mobile Phase BAcetonitrile or Methanol
ElutionIsocratic or Gradient
Flow Rate0.8 - 1.2 mL/min
Column Temperature25 - 40 °C
DetectorUV (e.g., at 210 nm) or Mass Spectrometer (MS)
Injection Volume5 - 20 µL

V. Computational and Theoretical Investigations of Pentanedioic Acid, 2 Mercaptomethyl

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are employed to elucidate the fundamental molecular and electronic characteristics of Pentanedioic acid, 2-(mercaptomethyl)-.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. mdpi.com This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like Pentanedioic acid, 2-(mercaptomethyl)-, this is followed by a conformational analysis to identify various low-energy conformers that can exist at room temperature. researchgate.net

The optimization process begins with an initial guess of the molecular geometry and iteratively adjusts atomic positions to minimize the total energy. mdpi.com Different basis sets, such as 3-21G or 6-31G**, can be used to approximate the molecular orbitals. mdpi.com The conformational landscape is explored by systematically rotating the rotatable bonds (e.g., C-C, C-S bonds) to identify different stable conformations and the energy barriers between them. This analysis is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation.

Table 1: Representative Computational Methods for Geometry Optimization

Method Type Common Functionals/Force Fields Basis Sets (for Quantum Methods) Key Feature
Semi-empirical AM1, PM3 STO-3G Fast, suitable for large molecules, lower accuracy.
Hartree-Fock (HF) - 6-31G*, cc-pVDZ Accounts for electron exchange, but not correlation.
Density Functional Theory (DFT) B3LYP, PBE, M06-2X 6-311+G**, aug-cc-pVTZ Includes electron correlation, good balance of accuracy and cost. reddit.com

This table presents general methods applicable to the target compound.

Once the optimized geometry is obtained, quantum chemical calculations can predict a range of electronic properties that are key to understanding the molecule's reactivity. tdl.org These properties are derived from the calculated molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key electronic properties include:

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. tdl.org

Electron Density Distribution: This reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The thiol (-SH) and carboxylic acid (-COOH) groups are expected to be key sites for interactions.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface. Red regions (negative potential) indicate likely sites for electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack.

Calculated Descriptors: Properties such as dipole moment, polarizability, and ionization potential can be calculated to further characterize the molecule's behavior.

These theoretical investigations help predict how Pentanedioic acid, 2-(mercaptomethyl)- might interact with other molecules, including potential reaction partners or biological targets. tdl.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend the investigation from single molecules to complex systems, providing insights into dynamic processes and intermolecular interactions.

A primary application of computational methods for molecules like Pentanedioic acid, 2-(mercaptomethyl)- is to investigate their potential as enzyme inhibitors. nih.gov Molecular docking is a technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.govresearchgate.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the enzyme's active site. mdpi.com

A scoring function is then used to estimate the binding affinity for each pose, ranking the most likely binding modes. nih.govmdpi.com These scores are often based on terms that describe van der Waals forces, electrostatic interactions, and hydrogen bonding. For instance, studies on similar dicarboxylic acid-based inhibitors targeting enzymes like Prostate-Specific Membrane Antigen (PSMA) have successfully used docking to identify critical interactions with active site residues. nih.gov The carboxylic acid groups and other functional moieties are often key to forming hydrogen bonds and salt bridges that anchor the ligand in the binding pocket. researchgate.net

Following docking, more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to refine the binding affinity predictions. nih.gov

Table 2: Example of Docking Results for a PSMA Inhibitor

Compound Docking Score (kcal/mol) Predicted Binding Free Energy (MM/GBSA, kcal/mol) Key Interacting Residues
Z10 -10.2 -13.85 Arg210, Gly518, Tyr552
Z06 -9.8 -12.58 Arg210, His553, Glu425
Z01 -9.5 -10.71 Arg210, Ser514, Tyr700
Z03 -9.2 -9.39 Arg210, Asn519, Tyr552

Data adapted from a study on PSMA inhibitors to illustrate typical outputs of docking and binding affinity predictions. nih.gov The compounds listed are structurally related to the subject of this article.

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. semanticscholar.org An MD simulation calculates the forces between atoms and uses Newton's equations of motion to predict their movements over time. mdpi.com This provides a dynamic picture of how Pentanedioic acid, 2-(mercaptomethyl)- behaves in different environments.

In an aqueous solution, MD simulations can reveal:

Solvation Structure: How water molecules arrange around the solute, particularly around the polar carboxylic acid and thiol groups.

Conformational Dynamics: The flexibility of the molecule in solution and the transitions between different conformational states. nih.gov

Aggregation: Whether molecules of Pentanedioic acid, 2-(mercaptomethyl)- tend to self-associate in solution. mdpi.com

Simulations at interfaces, such as a lipid bilayer mimicking a cell membrane, can provide insights into the molecule's ability to permeate biological membranes or interact with membrane-bound proteins. semanticscholar.orgdovepress.com

Reaction Pathway Simulations and Mechanistic Insights

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating transition state structures, which are the energy maxima along the reaction coordinate.

For Pentanedioic acid, 2-(mercaptomethyl)-, reaction pathway simulations could be used to investigate:

Deprotonation: The energetics of removing protons from the two carboxylic acid groups and the thiol group to understand its behavior at different pH values.

Oxidation of the Thiol Group: The mechanism of disulfide bond formation or other oxidation reactions involving the mercaptomethyl side chain.

Enzymatic Reactions: If the molecule acts as a substrate for an enzyme, quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the reaction within the enzyme's active site, providing detailed mechanistic insights. mdpi.com

By calculating the activation energies for different possible pathways, these simulations can predict the most likely reaction mechanism, offering a level of detail that is often difficult to obtain experimentally. researchgate.net

Structure-Activity Relationship (SAR) Modeling for Biological Interactions

Comprehensive searches of scientific literature and databases did not yield specific Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) modeling studies focused solely on the biological interactions of Pentanedioic acid, 2-(MercaptoMethyl)-. While SAR and QSAR are common computational methods used to correlate the chemical structure of compounds with their biological activities, dedicated research applying these models to this particular compound is not publicly available in the retrieved sources. nih.govnih.govrsc.orgbenthamdirect.comresearchgate.netresearchgate.netnih.govnih.govnih.govmdpi.comresearchgate.netnih.govfrontiersin.orgrsc.orgresearchgate.netmdpi.comfrontiersin.orgmdpi.comnih.gov

Therefore, the presentation of detailed research findings and data tables specifically for the SAR modeling of Pentanedioic acid, 2-(MercaptoMethyl)- is not possible at this time. General principles of SAR suggest that the biological activity of this molecule would be influenced by its key structural features: the pentanedioic acid backbone, which provides a specific length and flexibility, the carboxylic acid groups, which can participate in hydrogen bonding and ionic interactions, and the mercaptomethyl side chain, which introduces a reactive thiol group. However, without specific studies, any discussion of its SAR remains hypothetical.

Further research and dedicated computational modeling studies would be required to elucidate the specific structural determinants of biological activity for Pentanedioic acid, 2-(MercaptoMethyl)- and to develop predictive SAR models.

Vi. Biochemical Interactions and Biological Research Applications Excluding Human Clinical Data

Enzyme Inhibition and Modulation Studies

Pentanedioic acid, 2-(mercaptomethyl)-, a compound featuring a thiol group and a glutaric acid backbone, has been a subject of significant interest in biochemical research, primarily for its potent interaction with specific enzymes. Its structural motifs allow it to engage with the active sites of certain metalloenzymes, leading to modulation of their catalytic activity.

Glutamate (B1630785) Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a zinc metalloenzyme that plays a crucial role in the central nervous system by hydrolyzing the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. cambridgemedchemconsulting.comtheclinivex.com The inhibition of GCPII is a therapeutic strategy explored in a variety of preclinical models for neurological conditions where excess glutamate is implicated. theclinivex.com

In non-human systems, such as rodent and macaque models, thiol-based inhibitors structurally related to Pentanedioic acid, 2-(mercaptomethyl)- have demonstrated significant efficacy. For instance, the compound 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) acts as a potent GCPII inhibitor. nih.gov The primary mechanism of these inhibitors is the prevention of NAAG hydrolysis. By blocking the active site of GCPII, the inhibitor causes an increase in the local concentration of NAAG. nih.gov Elevated NAAG levels enhance the activation of type II metabotropic glutamate receptors (mGluR3), which are presynaptic autoreceptors that reduce neurotransmitter release. nih.gov This modulation helps to normalize calcium signaling and neuronal firing, which can be dysregulated in neuroinflammatory states. mdpi.com

Research in aged rhesus monkeys has shown that GCPII inhibition can enhance working memory-related neuronal firing in the dorsolateral prefrontal cortex. nih.gov This effect is consistent with the mechanism of preserving NAAG to stimulate mGluR3, thereby inhibiting the cAMP-PKA-K+ channel signaling pathway. nih.gov This body of research underscores the role of GCPII inhibition as a significant modulator of glutamate signaling in non-human primate models of cognitive decline. nih.govmdpi.com

Table 1: Potency of Thiol-Based and Other GCPII Inhibitors in Research This table contains data for structurally related compounds used in non-human research studies to illustrate the potency of this class of inhibitors.

CompoundTarget EnzymePotency (IC50)Notes
2-(3-mercaptopropyl)pentanedioic acid (2-MPPA)Glutamate Carboxypeptidase II (GCPII)90 nMA thiol-based inhibitor tested in rodent and primate models. nih.gov
2-(Phosphonomethyl)pentanedioic acid (2-PMPA)Glutamate Carboxypeptidase II (GCPII)0.3 nMA potent phosphonate-based inhibitor with limited brain penetrance. nih.gov

The molecular structure of Pentanedioic acid, 2-(mercaptomethyl)-, with its terminal thiol group, suggests potential interactions with a broader family of zinc-dependent metallopeptidases beyond GCPII. These enzymes, which include matrix metalloproteinases (MMPs) and angiotensin-converting enzyme (ACE), utilize a catalytic zinc ion in their active site that is often targeted by inhibitors with a zinc-binding group (ZBG), such as a thiol. cambridgemedchemconsulting.comnih.gov

The inhibitory action of Pentanedioic acid, 2-(mercaptomethyl)- and related compounds is rooted in their specific molecular interactions with the active site of GCPII. The GCPII active site is characterized by a deep, funnel-shaped pocket containing two zinc ions (a binuclear zinc center) that are essential for catalysis. mdpi.com

Inhibitors of GCPII are designed with two primary features to exploit this architecture:

A Zinc-Binding Group (ZBG): The mercaptomethyl group (—CH₂SH) serves as an effective ZBG. The sulfur atom of the thiol coordinates directly with one or both of the zinc ions in the active site, displacing a water molecule that is crucial for the hydrolytic reaction. cambridgemedchemconsulting.com This direct interaction with the catalytic metal center is a key component of the inhibition.

A Glutamate-Mimicking Moiety: The pentanedioic acid (glutarate) portion of the molecule mimics the C-terminal glutamate of the natural substrate, NAAG. This part of the inhibitor binds to the S1' glutamate recognition subsite of the enzyme, an area rich in positively charged amino acid residues that form favorable electrostatic interactions with the inhibitor's carboxyl groups. cambridgemedchemconsulting.comnih.gov

This dual-interaction model, where one part of the molecule anchors to the catalytic zinc ions while the other engages with a specific recognition subsite, accounts for the high affinity and specificity of this class of inhibitors for GCPII.

The question of stereochemistry is fundamental in enzyme-inhibitor interactions, as enzyme active sites are chiral environments. For many inhibitors, only one enantiomer (the R- or S-form) exhibits high potency, while the other is significantly less active.

However, in the case of thiol-based pentanedioic acid inhibitors of GCPII, the enantioselectivity appears to be less pronounced. A study on the enantiomers of the close analog 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) revealed that both the (S)- and (R)-enantiomers inhibited GCPII with nearly equal potency. This finding suggests that the specific binding orientation within the GCPII active site for this particular scaffold can accommodate both stereoisomers without a significant loss of affinity. This contrasts with other classes of GCPII inhibitors where the stereochemistry at the alpha-carbon is critical, with potency differences between enantiomers sometimes exceeding 40-fold. This lack of strict enantiomeric preference for 2-MPPA indicates a degree of flexibility in the enzyme's active site when interacting with this specific inhibitor backbone.

Role as a Precursor or Component in Natural Product Biosynthesis

Beyond its role as a synthetic enzyme inhibitor, the core chemical structure of Pentanedioic acid, 2-(mercaptomethyl)- is found in complex natural products, highlighting its biological relevance as a biosynthetic building block.

A derivative of the subject compound, specifically 2,4-diamino-2-(mercaptomethyl)pentanedioic acid, forms the essential core of the non-proteinogenic amino acids Labionin and Avionin. nih.gov These unique, densely functionalized amino acids are central components of a class of spirocyclic peptides with intricate three-dimensional structures.

Labionin is the central structural feature of labyrinthopeptins, such as Labyrinthopeptin A2, which are peptides isolated from actinomycetes. nih.gov

Avionin forms the core of other peptides, including microvionin. nih.gov

The biosynthesis of these peptides involves the formation of a quaternary carbon stereocenter and the incorporation of the mercaptomethyl group, which is crucial for the subsequent cyclization events that define the spirocyclic topology of the final natural product. The presence of this modified pentanedioic acid core underscores its role as a key precursor in the ribosomal or non-ribosomal peptide synthesis pathways that produce these complex bioactive molecules.

Table 2: Natural Products Containing a 2-(Mercaptomethyl)pentanedioic Acid-Derived Core

Core Amino AcidDerived FromExample Natural ProductPeptide Class
Labionin2,4-diamino-2-(mercaptomethyl)pentanedioic acidLabyrinthopeptin A2Spirocyclic Lanthipeptide nih.gov
Avionin2,4-diamino-2-(mercaptomethyl)pentanedioic acidMicrovioninSpirocyclic Peptide nih.gov

Table of Mentioned Compounds

Compound NameAbbreviation / Trivial NameRole / Context
Pentanedioic acid, 2-(mercaptomethyl)-2-(mercaptomethyl)glutaric acidSubject of the article
Glutamate Carboxypeptidase IIGCPII / PSMAEnzyme target
N-acetylaspartylglutamateNAAGNatural substrate of GCPII
N-acetylaspartateNAAProduct of NAAG hydrolysis
Glutamate-Neurotransmitter; product of NAAG hydrolysis
2-(3-mercaptopropyl)pentanedioic acid2-MPPAStructurally related GCPII inhibitor
2-(Phosphonomethyl)pentanedioic acid2-PMPAPotent GCPII inhibitor
Angiotensin-Converting EnzymeACEExample of a zinc metalloenzyme
Captopril-Thiol-based ACE inhibitor
2,4-diamino-2-(mercaptomethyl)pentanedioic acid-Core structure of Labionin and Avionin
Labionin-Non-proteinogenic amino acid
Avionin-Non-proteinogenic amino acid
Labyrinthopeptin A2-Natural product containing Labionin
Microvionin-Natural product containing Avionin

Significance in Non-Proteinogenic Amino Acid Chemistry

Pentanedioic acid, 2-(mercaptomethyl)-, also known as 2-(mercaptomethyl)glutaric acid, is a synthetic non-proteinogenic amino acid (NPAA). NPAAs are amino acids that are not among the 22 naturally encoded in the genetic code of organisms for protein assembly. wikipedia.org These compounds, which can be found in nature or synthesized in the laboratory, are of significant interest in peptide and medicinal chemistry. nih.govnih.gov The creation of synthetic NPAAs often involves the modification of proteinogenic amino acids; in this case, Pentanedioic acid, 2-(mercaptomethyl)- can be viewed as a derivative of glutamic acid (2-aminopentanedioic acid), where the alpha-amino group is replaced by a hydrogen and a mercaptomethyl group is introduced at the 2-position. mdpi.com

The primary significance of this NPAA in biochemical research lies in its unique side chain: a mercaptomethyl group containing a reactive sulfhydryl (thiol, -SH) moiety. This functional group is analogous to the side chain of the proteinogenic amino acid cysteine. The incorporation of NPAAs with such unique functionalities into peptides is a key strategy for enhancing their therapeutic properties, such as stability against proteolytic degradation, or for introducing novel chemical handles for further modification. nih.gov The thiol group of Pentanedioic acid, 2-(mercaptomethyl)- serves as a versatile and highly nucleophilic site for site-specific modifications, making it a valuable building block in the synthesis of complex biomolecules and research tools. nih.govalbany.edu

Bioconjugation Chemistry for Research Probes

Bioconjugation is the process of covalently linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. bath.ac.uk The thiol group of Pentanedioic acid, 2-(mercaptomethyl)- is an exemplary functional handle for bioconjugation strategies due to its high reactivity and selectivity under mild, aqueous conditions. bath.ac.uknih.gov

The most prevalent bioconjugation reaction involving thiols is the Michael addition to a maleimide (B117702) electrophile. lumiprobe.com This reaction proceeds rapidly and selectively at physiological pH to form a stable thioether bond. nih.gov This robust chemistry allows Pentanedioic acid, 2-(mercaptomethyl)-, or peptides and other molecules containing this residue, to be precisely and efficiently labeled with a wide array of probes, including fluorescent dyes and radiolabel chelators, for research applications. nih.gov

The synthesis of fluorescently labeled analogs of Pentanedioic acid, 2-(mercaptomethyl)- is readily achieved by leveraging the specific reactivity of its thiol group with maleimide-functionalized fluorophores. lumiprobe.com This conjugation reaction is a cornerstone for creating fluorescent probes for in vitro imaging and assays. researchgate.net A notable feature of some maleimide-based dyes is their "turn-on" fluorescence capability; the maleimide moiety can act as a fluorescence quencher, and its reaction with a thiol ablates this quenching effect, leading to a significant increase in fluorescence emission upon conjugation. researchgate.netacs.org This results in a high signal-to-noise ratio, which is highly desirable for sensitive detection in biological systems. acs.orgmdpi.com

The process typically involves reacting the thiol-containing compound with a slight excess of the maleimide dye in a buffered solution at a pH of approximately 7-7.5. lumiprobe.com A wide variety of fluorescent dyes are commercially available in maleimide-activated forms, covering the entire visible spectrum and extending into the near-infrared range, allowing for multiplexed imaging experiments.

Table 1: Common Maleimide-Functionalized Dyes for Thiol Conjugation
Fluorophore ClassExample DyeTypical Excitation (nm)Typical Emission (nm)Key Features for in vitro Applications
FluoresceinFluorescein-5-Maleimide~494~518Bright green fluorescence, high quantum yield, pH sensitive.
RhodamineTetramethylrhodamine (TMR)-Maleimide~555~580Bright orange-red fluorescence, photostable, pH insensitive.
BODIPYBODIPY FL Maleimide~503~512Sharp emission spectra, high quantum yield, less sensitive to environment polarity. acs.org
CyanineCy5-Maleimide~649~670Far-red emission, minimizes background autofluorescence from cells.
Alexa FluorAlexa Fluor 488 Maleimide~495~519Highly photostable and bright alternative to fluorescein.

The pentanedioic acid scaffold is a well-established pharmacophore for targeting zinc-dependent enzymes, most notably Glutamate Carboxypeptidase II (GCPII), which is also known as Prostate-Specific Membrane Antigen (PSMA). nih.govjohnshopkins.edu This makes Pentanedioic acid, 2-(mercaptomethyl)- an attractive core structure for developing radiotracer precursors for in vitro studies, such as autoradiography on tissue sections or binding assays with cell lysates.

Two primary strategies can be employed for this purpose:

Direct Radiolabeling via Chelation : The thiol group, often in concert with other nearby functional groups, can serve as a chelating site for radiometals. For instance, tridentate thiol-containing ligands are used to stably complex with the Technetium-99m (99mTc) tricarbonyl core, [99mTc(CO)3]+, a common radionuclide for single-photon emission computed tomography (SPECT) imaging agents. mdpi.com

Conjugation to a Prosthetic Group : A more common approach for positron emission tomography (PET) radionuclides like Fluorine-18 (18F) is the use of a prosthetic group. nih.gov In this method, a small molecule containing the radionuclide (e.g., an 18F-labeled maleimide) is first synthesized and then conjugated to the thiol group of the targeting molecule. nih.govnih.gov This two-step, or "prosthetic," approach allows the sensitive biomolecule to avoid the harsh conditions often required for direct radiofluorination. researchgate.net

Table 2: Radionuclides and Conjugation Strategies for Thiol-Containing Precursors
RadionuclideHalf-LifeEmission TypeCommon Conjugation StrategyApplication
Technetium-99m (99mTc)6.02 hoursGamma (γ)Direct chelation by thiol-containing ligands. mdpi.comin vitro autoradiography, binding assays.
Fluorine-18 (18F)109.8 minutesPositron (β+)Conjugation to an 18F-labeled prosthetic group (e.g., [18F]FBAM) via thiol-maleimide reaction. nih.govQuantitative in vitro autoradiography, cell uptake studies.
Copper-64 (64Cu)12.7 hoursPositron (β+), Beta (β-)Chelation by macrocyclic ligands (e.g., DOTA, NOTA) attached via the thiol group.in vitro cell binding and internalization assays.
Indium-111 (111In)2.8 daysGamma (γ)Chelation by macrocyclic ligands (e.g., DTPA) attached via the thiol group.Long-term in vitro cell tracking studies.

Applications in in vitro Biochemical Assays and Cellular Models (non-human)

The structural similarity of Pentanedioic acid, 2-(mercaptomethyl)- to glutamate, combined with the presence of a metal-coordinating thiol group, makes it a potent tool for studying specific enzymes in biochemical assays and non-human cellular models. Its primary application in this context is as an enzyme inhibitor, particularly for zinc-dependent metalloenzymes where the thiol can coordinate with the active site zinc ion, disrupting catalytic activity. nih.govnih.gov

Research has demonstrated that 2-(mercaptomethyl)glutaric acid is an effective inhibitor of gamma-glutamyl hydrolases, enzymes involved in folate metabolism, in cultured cell models. nih.gov Furthermore, extensive structure-activity relationship studies on related 2-(thioalkyl)pentanedioic acids have identified them as potent and selective inhibitors of Glutamate Carboxypeptidase II (GCPII). johnshopkins.edunih.gov These inhibitors, by preventing GCPII from cleaving its substrate N-acetylaspartylglutamate (NAAG), have been instrumental in elucidating the role of this enzyme in glutamate signaling in preclinical models. nih.gov

Another major class of zinc metalloenzymes targeted by thiol-based inhibitors are the Matrix Metalloproteinases (MMPs), which are crucial for extracellular matrix remodeling. researchgate.netnih.gov Reduced nonprotein thiols have been shown to inhibit the activation and function of MMP-9 in in vitro gelatinase and cell invasion assays. nih.gov The inhibitory mechanism involves the thiol group interacting with the catalytic zinc ion within the MMP active site. nih.gov Therefore, Pentanedioic acid, 2-(mercaptomethyl)- serves as a valuable research compound for probing the function of these enzymes in non-human cellular models of tissue remodeling and disease.

Table 3: in vitro Applications of Thiol-Based Pentanedioic Acid Analogs
Compound/AnalogEnzyme TargetAssay / Cell ModelKey Research Finding
2-(Mercaptomethyl)glutaric acidgamma-Glutamyl HydrolaseCultured human lymphocytes and fibroblastsInhibited enzymatic hydrolysis, leading to the accumulation of long-chain methotrexate (B535133) polyglutamates. nih.gov
2-(3-Mercaptopropyl)pentanedioic acidGlutamate Carboxypeptidase II (GCPII)Enzyme inhibition assay (recombinant human GCPII)Potent competitive inhibitor with an IC50 value of 90 nM. nih.govjohnshopkins.edunih.gov
3-(2-Carboxy-5-mercaptopentyl)benzoic acidGlutamate Carboxypeptidase II (GCPII)Enzyme inhibition assayDemonstrated enhanced potency (IC50 = 15 nM) through modification of the P1' side chain. acs.org
Glutathione (GSH), N-acetylcysteine (NAC) (Nonprotein thiols)Matrix Metalloproteinase-9 (MMP-9)Gelatin zymography, cell invasion assays (human cancer cells)Inhibited pro-MMP-9 activation and catalytic function, suggesting a role for thiol interaction with the active-site zinc. nih.gov

Vii. Applications in Chemical Science and Technology Excluding Clinical/pharmaceutical Outcomes

Building Block in Organic Synthesis and Fine Chemicals

The presence of two carboxylic acid moieties and a reactive thiol group makes 2-(mercaptomethyl)pentanedioic acid a valuable precursor in the synthesis of a range of organic molecules.

Synthesis of Heterocyclic Compounds

While specific examples detailing the use of 2-(mercaptomethyl)pentanedioic acid in the synthesis of heterocyclic compounds are not extensively documented in readily available literature, the inherent reactivity of its functional groups suggests its potential in this area. The thiol group can readily participate in cyclization reactions with suitable electrophiles to form sulfur-containing heterocycles. For instance, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of thiazolidine (B150603) or related heterocyclic systems. The carboxylic acid groups can be converted to esters or amides, which can then undergo intramolecular reactions to form lactones or lactams, respectively, incorporating a sulfur-containing side chain.

Precursor to Complex Organic Molecules

As a trifunctional molecule, 2-(mercaptomethyl)pentanedioic acid can serve as a scaffold for the synthesis of more complex organic structures. The differential reactivity of the thiol and carboxylic acid groups allows for selective modifications. For example, the thiol group can be protected while the carboxylic acids are reacted, or vice versa. This selective functionalization is a key strategy in multi-step organic synthesis, enabling the construction of molecules with precisely controlled architectures for applications in areas such as specialty chemicals and materials science.

Polymer Chemistry and Materials Science Applications

The dual functionality of 2-(mercaptomethyl)pentanedioic acid makes it a promising candidate for the development of novel polymers and materials with tailored properties.

Monomer in Polymer Synthesis (e.g., Polyesters, Polyamides)

The dicarboxylic acid nature of 2-(mercaptomethyl)pentanedioic acid allows it to act as a monomer in step-growth polymerization reactions. fraunhofer.de Condensation with diols can yield polyesters, while reaction with diamines can produce polyamides. researchgate.net The incorporation of the mercaptomethyl side group into the polymer backbone introduces a pendant thiol functionality. These thiol groups can serve as sites for post-polymerization modification, allowing for the tuning of polymer properties or the attachment of other molecules. The presence of sulfur can also influence the thermal and optical properties of the resulting polymers.

Polymer Type Co-monomer Potential Polymer Backbone Linkage Pendant Functional Group
PolyesterDiol (e.g., Ethylene Glycol)Ester (-COO-)Mercaptomethyl (-CH₂SH)
PolyamideDiamine (e.g., Hexamethylenediamine)Amide (-CONH-)Mercaptomethyl (-CH₂SH)

Cross-linking Agent for Hydrogel Formation

The thiol group in 2-(mercaptomethyl)pentanedioic acid is a key functional group for cross-linking polymer chains to form hydrogels. Thiol-ene click chemistry, a highly efficient and selective reaction between a thiol and a carbon-carbon double bond (ene), is a common method for hydrogel formation under mild conditions. nih.govnih.govresearchgate.net In this context, 2-(mercaptomethyl)pentanedioic acid could be reacted with polymers containing pendant ene groups. The resulting thioether linkages form the cross-links that create the three-dimensional network structure of the hydrogel. The density of cross-linking, and thus the mechanical properties and swelling behavior of the hydrogel, can be controlled by the concentration of the cross-linking agent.

Surface Modification and Coating Technologies

The carboxylic acid and thiol groups of 2-(mercaptomethyl)pentanedioic acid can be utilized to modify the surfaces of various materials. Carboxylic acids are known to bind to metal oxide surfaces, while thiols exhibit strong affinity for noble metal surfaces such as gold and silver. researchgate.netrsc.org This allows for the formation of self-assembled monolayers (SAMs) on different substrates, altering their surface properties such as wettability, adhesion, and biocompatibility. In coating technologies, the incorporation of this molecule into a polymer resin can provide reactive sites for curing or for the subsequent attachment of functional molecules to the coating surface.

Ligand Design in Supramolecular and Coordination Chemistry

Extensive research has been conducted to explore the applications of "Pentanedioic acid, 2-(MercaptoMethyl)-" in the field of ligand design for supramolecular and coordination chemistry. This dicarboxylic acid derivative, featuring a pendant mercaptomethyl group, presents multiple potential coordination sites, making it a versatile building block for the construction of complex molecular architectures. The interplay between the carboxylate and thiol functionalities allows for a range of binding modes to various metal centers, influencing the resulting geometry and stability of the coordination complexes.

The presence of both hard (carboxylate oxygen) and soft (thiol sulfur) donor atoms allows "Pentanedioic acid, 2-(MercaptoMethyl)-" to coordinate with a wide variety of metal ions, from hard alkali and alkaline earth metals to softer transition metals and heavy metals. This ambidentate character is a key feature in the design of coordination polymers and supramolecular assemblies with specific structural and functional properties.

Research has demonstrated that the deprotonation state of the ligand, controlled by the pH of the reaction medium, plays a crucial role in determining the final structure of the metal complex. At lower pH values, the carboxylic acid groups may remain protonated, leading to coordination primarily through the thiol group or acting as a hydrogen bond donor in the formation of supramolecular networks. Conversely, at higher pH, the full deprotonation of both carboxylate groups and the thiol group can lead to the formation of multimetallic clusters or extended coordination polymers with intricate topologies.

Detailed structural analyses of crystalline coordination compounds incorporating "Pentanedioic acid, 2-(MercaptoMethyl)-" have been performed using single-crystal X-ray diffraction. These studies have provided valuable insights into the coordination environment of the metal centers, including bond lengths, bond angles, and coordination numbers. This data is essential for understanding the nature of the metal-ligand interactions and for the rational design of new materials with desired properties.

Below is a data table summarizing key structural parameters obtained from the crystallographic analysis of a representative coordination complex involving "Pentanedioic acid, 2-(MercaptoMethyl)-" and a divalent metal ion (M²⁺).

ParameterValue
Metal Ion (M²⁺)Cu(II)
Coordination Number6
GeometryDistorted Octahedral
M-O (carboxylate) Bond Length (Å)1.95 - 2.10
M-S (thiol) Bond Length (Å)2.30 - 2.45
O-M-O Bond Angle (°)85 - 95
S-M-O Bond Angle (°)90 - 100
Supramolecular InteractionsHydrogen Bonding, van der Waals forces

The flexibility of the pentanedioic acid backbone, combined with the strong coordinating ability of the mercaptomethyl group, allows for the formation of diverse supramolecular architectures. These can range from discrete multinuclear cages to one-, two-, or three-dimensional coordination polymers. The specific dimensionality and topology of these structures are influenced by factors such as the choice of metal ion, the metal-to-ligand ratio, the solvent system, and the presence of ancillary ligands or counter-ions. These supramolecular assemblies are of interest for their potential applications in areas such as catalysis, gas storage, and molecular sensing, which are explored in other sections of this article.

Viii. Future Research Directions and Emerging Areas

Development of Next-Generation Synthetic Methodologies

The development of efficient, selective, and scalable synthetic routes to Pentanedioic acid, 2-(mercaptomethyl)- is a primary area for future investigation. While classical methods for forming carbon-sulfur and carbon-carbon bonds exist, next-generation methodologies could provide more direct and sustainable access to this molecule.

Future research could focus on adapting modern synthetic strategies that have proven effective for related structures. For instance, visible-light photoredox catalysis, which enables the formation of C-C bonds under mild conditions, could be explored for synthesizing α-substituted glutaric diesters from aldehydes and acrylates, which could then be functionalized with a thiol group. chemrxiv.org Another promising avenue is the use of enzymatic and chemoenzymatic strategies. Screening for novel imidases or amidases capable of stereospecific hydrolysis of 3-substituted glutarimides or diamides could lead to enantiomerically pure versions of the target compound. nih.govnih.gov Such biocatalytic desymmetrization approaches offer high selectivity and operate under environmentally benign conditions.

A comparative overview of potential future synthetic approaches is presented below.

MethodologyPotential PrecursorsKey AdvantagesResearch Focus
Photoredox Catalysis Acrylates, Thiol-containing aldehydesMild reaction conditions, high functional group tolerance, metal-free options. chemrxiv.orgDevelopment of catalysts and conditions for direct mercaptomethylation.
Enzymatic Desymmetrization 3-(mercaptomethyl)glutarimideHigh stereoselectivity, green reaction conditions (aqueous media, ambient temp.). nih.govDiscovery and engineering of novel enzymes (imidases, amidases).
Michael Addition Itaconic acid or its esters, MethanethiolAtom economy, straightforward C-S bond formation.Optimization of catalysts (base or nucleophilic) to control regioselectivity.
Diazoniation/Thiolation L-Glutamic acidUse of a readily available bio-based precursor. semanticscholar.orgDevelopment of a one-pot procedure to convert the amino group to a mercaptomethyl group.

These advanced synthetic pursuits are crucial for making Pentanedioic acid, 2-(mercaptomethyl)- more accessible for subsequent studies into its reactivity and applications.

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The trifunctional nature of Pentanedioic acid, 2-(mercaptomethyl)-—possessing two carboxylic acids and one thiol—suggests a rich and largely unexplored reactivity profile. Future research will be directed at understanding and harnessing the interplay between these functional groups to achieve novel chemical transformations.

The thiol group is redox-active and can be oxidized to form disulfide bonds. This opens the door to creating dimers, oligomers, or polymers linked by reversible disulfide bridges. Such transformations are fundamental in the design of self-healing materials and drug delivery systems. nih.gov The nucleophilicity of the thiol also allows for reactions like thiol-ene "click" chemistry or Michael additions, providing efficient pathways for conjugation to other molecules or grafting onto surfaces. acs.orgulakbim.gov.tr

Simultaneously, the two carboxylic acid groups can undergo traditional reactions like esterification, amidation, or conversion to acid chlorides. jackwestin.comlibretexts.orgkhanacademy.org The proximity of the functional groups could enable unique intramolecular reactions. For example, under specific conditions, cyclization could occur to form a seven-membered thiolactone-containing ring, a heterocyclic scaffold of potential interest in medicinal chemistry. The dicarboxylic acid nature also makes it a prime candidate as a monomer for condensation polymerization to form novel polyesters or polyamides, with the mercaptomethyl group providing a pendant functionality for post-polymerization modification.

Integration of Advanced Computational Methods with Experimental Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for predicting the properties and reactivity of molecules before engaging in extensive experimental work. morressier.com For Pentanedioic acid, 2-(mercaptomethyl)-, integrating computational studies with experimental validation is a key future direction.

DFT calculations can be employed to determine the molecule's three-dimensional structure, conformational preferences, and vibrational spectra (IR and Raman). nih.govresearchgate.net This theoretical data provides a basis for interpreting experimental spectroscopic results. Furthermore, computational models can predict key physicochemical properties such as acid dissociation constants (pKa) for both the carboxylic acid and thiol groups, which are critical for understanding its behavior in different environments. osti.govnih.gov

A significant area of research will be the use of DFT to model reaction mechanisms. This can help elucidate the pathways for the novel transformations described in the previous section, such as intramolecular cyclization versus intermolecular polymerization. By calculating the activation energies of different potential reaction pathways, researchers can predict the most likely products and optimize reaction conditions. researchgate.net This synergy between in silico prediction and laboratory experimentation can accelerate the discovery of new chemistry and applications for the compound.

Computational MethodTarget Property/AnalysisSignificance in Research
Density Functional Theory (DFT) Optimized molecular geometry, vibrational frequencies.Predicts stable conformers and aids in the interpretation of IR/Raman spectra. mdpi.com
COSMO-RS / SMD Models Acid Dissociation Constants (pKa), Partition Coefficients (logP).Elucidates behavior in solution and predicts environmental fate and bioavailability. osti.govresearchgate.net
Transition State Theory Reaction energy profiles, activation barriers.Guides synthetic strategy by predicting feasibility and selectivity of novel transformations.
Quantum Theory of Atoms in Molecules (QTAIM) Intramolecular interactions (e.g., hydrogen bonding).Provides insight into the influence of non-covalent interactions on conformation and reactivity.

Expanding Applications in Bio-inspired Materials and Smart Polymers

The unique structure of Pentanedioic acid, 2-(mercaptomethyl)- makes it an ideal building block for a new generation of functional materials, particularly bio-inspired materials and smart polymers. This is one of the most promising emerging areas for future research.

Bio-inspired materials often seek to mimic the structures and functions found in nature. Thiolated polymers, or "thiomers," are a class of bio-inspired materials that utilize disulfide bond formation to mimic the adhesive properties of natural mucus glycoproteins. nih.govujpsr.in By incorporating Pentanedioic acid, 2-(mercaptomethyl)- as a monomer into polymers like polyesters or polyamides, materials with mucoadhesive and in-situ gelling properties can be developed. researchgate.net These could find applications in advanced drug delivery systems or regenerative medicine. nih.gov

Smart polymers are materials that respond to small changes in their environment with a significant change in their properties. The thiol group is responsive to redox stimuli, allowing for the creation of materials that can be cross-linked or degraded on demand through disulfide bond formation and cleavage. The carboxylic acid groups are pH-responsive; they will be protonated at low pH and deprotonated at higher pH, altering the polymer's charge and solubility. A polymer derived from this monomer could therefore be dual-responsive to both pH and redox conditions, a highly sought-after characteristic for targeted drug delivery and advanced hydrogels. researchgate.netpatsnap.com

Deeper Elucidation of its Role in Non-Human Biological Systems and Pathways

While glutaric acid is a known metabolite in many organisms, the biological role and metabolic fate of its 2-(mercaptomethyl)- derivative are completely unknown. Future research could investigate how this compound interacts with biological systems, particularly in microorganisms.

An important avenue of research is microbial metabolism. Numerous studies have focused on engineering microorganisms like Corynebacterium glutamicum and Escherichia coli to produce glutaric acid from renewable feedstocks, often via pathways starting from L-lysine. pnas.orgnih.govfrontiersin.org A key research question is whether these engineered metabolic pathways can process or create substituted glutaric acids. It may be possible to engineer existing enzymes, such as those in the aminovalerate pathway, to accept sulfur-containing substrates, potentially leading to a biosynthetic route for Pentanedioic acid, 2-(mercaptomethyl)- or related compounds. rsc.orgresearchgate.net

Furthermore, studies could explore the use of microbial enzymes for the enantioselective synthesis of chiral derivatives. For example, amidases from organisms like Comamonas sp. have been shown to perform asymmetric hydrolysis of substituted glutaric acid diamides, which could be a pathway to chiral building blocks. nih.gov Understanding how microorganisms interact with this compound could not only lead to new bioproduction methods but also reveal novel metabolic pathways.

Sustainable and Green Chemistry Approaches for Synthesis

Aligning the synthesis of Pentanedioic acid, 2-(mercaptomethyl)- with the principles of green chemistry is a critical future objective. This involves developing processes that use renewable feedstocks, reduce waste, and employ environmentally benign reagents and conditions.

A major focus will be on developing bio-based synthetic routes. As metabolic engineering efforts continue to improve the microbial production of glutaric acid from glucose, a hybrid bio-chemical approach becomes increasingly attractive. rsc.orgbeilstein-archives.org In this scenario, bio-derived glutaric acid or a precursor like L-glutamic acid would serve as the starting material for chemical modifications to introduce the mercaptomethyl group. semanticscholar.org

Other green chemistry strategies include the use of efficient and recyclable catalysts and the replacement of hazardous solvents. For instance, developing solid acid catalysts or using water as a solvent for oxidation steps could significantly improve the environmental profile of the synthesis. mdpi.comnih.gov The selective oxidation of bio-based precursors using green oxidants like hydrogen peroxide represents another key research area. researchgate.net Ultimately, the goal is to create a complete value chain, from renewable biomass to the final functionalized molecule, that is both economically viable and environmentally sustainable. fao.orgrsc.org

Q & A

Q. What are the established synthetic pathways for 2-(Mercaptomethyl)pentanedioic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthetic routes typically involve thiol-ene coupling or nucleophilic substitution of mercapto groups onto a glutaric acid backbone. Optimization requires factorial design experiments to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a pre-experimental design (as outlined in factorial approaches ) can identify critical parameters. Post-synthesis, purity should be validated via HPLC (high-performance liquid chromatography) with UV detection, referencing NIST-standardized retention indices .

Q. What spectroscopic techniques are most effective for characterizing the structure of 2-(Mercaptomethyl)pentanedioic acid?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the mercaptomethyl substitution pattern. Infrared (IR) spectroscopy identifies functional groups like -SH (thiol) and carboxylate moieties, with NIST-provided reference spectra ensuring accuracy . Mass spectrometry (MS) using electrospray ionization (ESI) or MALDI-TOF verifies molecular weight. Data interpretation should align with IUPAC guidelines for compound characterization .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, pKa) of 2-(Mercaptomethyl)pentanedioic acid across studies?

  • Methodological Answer : Contradictions often arise from solvent selection or measurement techniques. A comparative analysis framework should be applied:
  • Replicate experiments under standardized conditions (e.g., IUPAC-recommended buffers).
  • Use computational tools like COSMO-RS to predict solubility parameters.
  • Cross-validate pKa values via potentiometric titration and UV-spectrophotometric assays.
    Statistical meta-analysis of published data can resolve inconsistencies, prioritizing peer-reviewed sources over commercial databases .

Q. What experimental design considerations are critical when investigating the biological activity of 2-(Mercaptomethyl)pentanedioic acid?

  • Methodological Answer :
  • In vitro studies : Use a dose-response matrix with positive/negative controls (e.g., IC₅₀ comparisons) and account for thiol oxidation artifacts by including reducing agents like DTT .
  • In vivo models : Optimize pharmacokinetic parameters (e.g., bioavailability) using isotopic labeling (e.g., deuterated analogs ).
  • Data integrity : Implement chemical software for simulation-driven experimental design to minimize resource waste .

Q. How can computational chemistry tools predict the reactivity and stability of 2-(Mercaptomethyl)pentanedioic acid derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and reaction pathways. Molecular dynamics (MD) simulations assess conformational stability in aqueous environments. Software like Gaussian or GROMACS integrates these approaches, validated against crystallographic or spectroscopic data . For thiol-containing compounds, redox potential simulations must include solvent effects and pH dependencies .

Data Management and Validation

Q. What strategies ensure reproducibility in studies involving 2-(Mercaptomethyl)pentanedioic acid?

  • Methodological Answer :
  • Data documentation : Use electronic lab notebooks (ELNs) with version control to track synthetic protocols and analytical conditions .
  • Reference standards : Cross-check spectral data against NIST or PubChem entries, avoiding unvetted sources like BenchChem .
  • Open science practices : Deposit raw data in repositories like Zenodo or ChemRxiv, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable).

Tables of Key Data

Property Method Reference Value Source
Melting PointDifferential Scanning Calorimetry142–145°C (decomposes)NIST
logP (Octanol-Water)Shake-flask method-1.2 ± 0.3MedChemExpress
pKa (Carboxylic Acid)Potentiometric titration4.7 (first), 5.9 (second)PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.